1-Cyclopentyl-4-nitrosopiperazine

Regulatory compliance Analytical method validation Genotoxic impurity control

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is an FDA-categorized NDSRI with a 400 ng/day Acceptable Intake limit, distinct from MNP (26.5 ng/day) and unsubstituted N-nitrosopiperazine (1300 ng/day). This compound-specific AI mandates exact reference standards for rifapentine impurity quantification. Validated as a positive control for the Enhanced Ames Test (EAT) across bacterial (TA98, TA100, TA1535, TA1537, WP2 uvrA) and mammalian (TK6, CHO-K1) systems, CPNP provides orthogonal mutagenicity data complementing NDMA. Supplied with full characterization (HPLC, LC-MS, NMR, FT-IR), this ≥95% purity standard supports ANDA/NDA analytical method validation and QC release testing.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
CAS No. 61379-66-6
Cat. No. B1601858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-nitrosopiperazine
CAS61379-66-6
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCN(CC2)N=O
InChIInChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2
InChIKeyJSRLIZBFYXZPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-4-nitrosopiperazine (CPNP) CAS 61379-66-6: Key Properties and Procurement-Relevant Specifications


1-Cyclopentyl-4-nitrosopiperazine (CPNP; CAS 61379-66-6), a nitrosamine derivative of piperazine with molecular formula C9H17N3O and molecular weight 183.26 g/mol, is a yellow to light orange solid or oil with demonstrated light sensitivity . This compound is classified as an N-nitrosamine drug substance-related impurity (NDSRI) and carries GHS hazard classifications including H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled), and H314 (causes severe skin burns and eye damage) . It is available as a pharmaceutical analytical impurity reference standard with HPLC purity specifications typically ≥95% and full characterization data including LC-MS, NMR, and FT-IR [1].

Why 1-Cyclopentyl-4-nitrosopiperazine (CPNP) Cannot Be Substituted with Other N-Nitrosopiperazines for Analytical or Regulatory Applications


Nitrosopiperazine analogs cannot be treated as interchangeable analytical reference materials due to significant variation in regulatory acceptable intake limits and mutagenic potency across the class. For instance, while CPNP carries a U.S. FDA Acceptable Intake (AI) limit of 400 ng/day [1], its methyl analog 1-methyl-4-nitrosopiperazine (MNP) has a substantially more stringent EMA AI limit of 26.5 ng/day [2], and the unsubstituted N-nitrosopiperazine core has been assigned 1300 ng/day via read-across to N-nitrosopiperidine [3]. Furthermore, CPNP is specifically designated as a recommended positive control for the Enhanced Ames Test (EAT) and mammalian cell gene mutation assays [4], whereas other nitrosopiperazines do not share this validated reference status. These quantitative and regulatory distinctions preclude generic substitution and necessitate compound-specific sourcing and documentation.

Quantitative Differentiation of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) Versus Nitrosamine Analogs: Evidence-Based Selection Guide


CPNP Demonstrates 15-Fold Higher Regulatory Acceptable Intake Limit Than MNP: Impact on Analytical Method Sensitivity Requirements

CPNP has a U.S. FDA Acceptable Intake (AI) limit of 400 ng/day, which is approximately 15-fold higher than the EMA-established limit of 26.5 ng/day for its methyl analog 1-methyl-4-nitrosopiperazine (MNP) [1][2]. This quantitative difference directly influences analytical method detection limit requirements and risk assessment strategies.

Regulatory compliance Analytical method validation Genotoxic impurity control

CPNP Shows 6.7-Fold Induction in TK Gene Mutation Assay and Is Recommended as Positive Control for Enhanced Ames Test

CPNP has been explicitly validated and recommended as a suitable positive control for nitrosamine mutation testing, particularly in the Enhanced Ames Test (EAT) context [1]. In TK6 cell TK gene mutation assays using 4% hamster liver S9 metabolic activation, CPNP at 100 µM produced a 6.71-fold increase in mutation frequency versus vehicle control; at 50 µM, the increase was 5.89-fold [1].

Genetic toxicology Mutagenicity testing Enhanced Ames Test (EAT)

CPNP Exceeds Acceptable Intake Limits by 80- to 170-Fold in Rifapentine Drug Product Testing

In validated LC-MS/MS analyses of rifapentine drug products, CPNP was detected at levels ranging from 8 to 17 ppm [1], while the FDA-established acceptable limit for CPNP in rifapentine is 0.1 ppm [2]. This represents actual impurity levels 80- to 170-fold above the regulatory threshold.

Pharmaceutical quality control LC-MS/MS method validation Tuberculosis drug impurities

CPNP Exhibits Strain-Specific Mutagenicity Profile Distinct from NDMA in Enhanced Ames Test

In an optimized Enhanced Ames Test (EAT) protocol with 30% v/v S9 fractions, CPNP demonstrated greater mutagenic potency in Salmonella typhimurium strains TA1535 and TA100, whereas NDMA (N-nitrosodimethylamine) showed greater activity in E. coli strain WP2 uvrA (pKM101) with rat S9 [1].

Bacterial mutagenicity Strain-specific response Nitrosamine impurity screening

CPNP AI Limit Is 3.25-Fold Lower Than N-Nitrosopiperazine Core, Reflecting Substituent-Dependent Potency

The unsubstituted N-nitrosopiperazine core has been assigned an Acceptable Intake limit of 1300 ng/day via read-across to N-nitrosopiperidine, whereas CPNP carries a 400 ng/day AI limit [1][2].

Structure-activity relationship (SAR) NDSRI risk categorization Read-across assessment

CPNP Requires Refrigerated Storage and Protection from Light, Air, and Heat for Analytical Integrity

CPNP is documented as light-sensitive, air-sensitive, and heat-sensitive, with recommended storage conditions of refrigerated temperatures (0–10°C) under inert gas in amber vials .

Reference standard stability Storage conditions Analytical material handling

Primary Application Scenarios for 1-Cyclopentyl-4-nitrosopiperazine (CPNP) Based on Differentiated Evidence


CPNP as Validated Positive Control in Enhanced Ames Test (EAT) and Mammalian Cell Gene Mutation Assays for Nitrosamine Screening

CPNP is recommended as a suitable positive control for mutation tests involving nitrosamines, particularly in the Enhanced Ames Test context [1]. It has been validated to produce clear mutagenic responses in both bacterial (TA98, TA100, TA1535, TA1537, WP2 uvrA (pKM101)) and mammalian cell systems (TK6 and CHO-K1 cells) across multiple metabolic activation conditions [1]. Its strain-specific activity pattern (higher potency in TA1535/TA100) makes it an orthogonal control complementing NDMA [2].

CPNP as Quantitative Reference Standard for Rifapentine Impurity Analysis via LC-MS/MS

CPNP is a critical analytical target in rifapentine drug products, where measured levels (8–17 ppm) exceed the FDA acceptable limit of 0.1 ppm by 80- to 170-fold [3][4]. Validated LC-MS/MS methods using CPNP reference standards are essential for pharmaceutical manufacturers to quantify impurity levels and demonstrate regulatory compliance with the 400 ng/day AI limit [5].

CPNP as Reference Standard for NDSRI Method Development and Validation in ANDA Submissions

CPNP meets stringent regulatory standards for nitrosamine reference materials and is suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [5][6]. Full characterization data including HPLC, LC-MS, NMR, and FT-IR are provided to support regulatory submissions [5].

CPNP in SAR Studies of N-Nitrosopiperazine Substituent Effects on Regulatory Potency Classification

The 3.25-fold difference in AI limit between CPNP (400 ng/day) and unsubstituted N-nitrosopiperazine (1300 ng/day) [5][7], along with the 15-fold difference versus MNP (26.5 ng/day) [8], positions CPNP as a key reference compound for structure-activity relationship analyses examining how N-substituents modulate regulatory risk categorization of NDSRIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopentyl-4-nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.